

# Application Notes and Protocols: In Vivo Calcium Imaging of GHS-R Expressing Neurons

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## Compound of Interest

Compound Name: *Endogenous GHS-R ligand*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

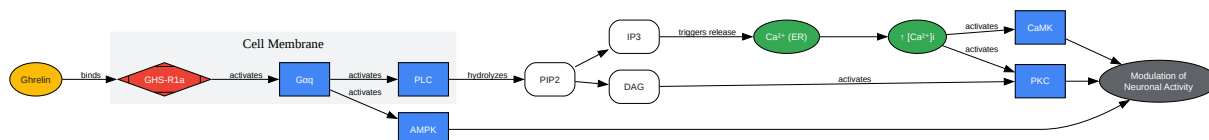
The Growth Hormone Secretagogue Receptor (GHS-R), the receptor for the "hunger hormone" ghrelin, plays a critical role in regulating energy homeostasis, appetite, and metabolism.<sup>[1][2]</sup> GHS-R is highly expressed in various brain regions, most notably in the arcuate nucleus (ARC) of the hypothalamus, particularly in Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) co-expressing neurons.<sup>[1][3]</sup> Understanding the in vivo activity of these neurons is crucial for elucidating the mechanisms of appetite control and developing therapeutics for metabolic disorders.

In vivo calcium imaging, utilizing genetically encoded calcium indicators (GECIs) like GCaMP, has emerged as a powerful technique to monitor the real-time activity of specific neuronal populations in awake, behaving animals.<sup>[4][5][6]</sup> This document provides detailed application notes and protocols for performing in vivo calcium imaging of GHS-R expressing neurons, focusing on two-photon/miniscope imaging and fiber photometry techniques.

## GHS-R Signaling Pathway

Ghrelin binding to GHS-R1a, a G-protein coupled receptor (GPCR), primarily activates the Gαq signaling pathway.<sup>[7][8]</sup> This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the

release of intracellular calcium stores, which can be directly visualized with calcium indicators. [7][8][9] Downstream of this calcium signal, Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase (CaMK) are activated.[7] GHS-R activation can also lead to the activation of AMP-activated protein kinase (AMPK), further influencing cellular energy status and neuronal excitability.[2][9]



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### GHS-R Signaling Pathway

## Data Presentation

Quantitative data from in vivo calcium imaging experiments on GHS-R expressing neurons can be summarized in tables for clear comparison. Below are examples of how to structure such data.

Table 1: Ghrelin-Induced Changes in Calcium Transient Frequency in ARC GHS-R Neurons

Animal ID	Treatment	Baseline Frequency (events/min)	Post-Treatment Frequency (events/min)	% Change
GHS-R-Cre-1	Vehicle	1.2 ± 0.3	1.3 ± 0.4	8.3%
GHS-R-Cre-1	Ghrelin (1 mg/kg)	1.1 ± 0.2	4.5 ± 0.8	309.1%
GHS-R-Cre-2	Vehicle	1.5 ± 0.4	1.4 ± 0.3	-6.7%
GHS-R-Cre-2	Ghrelin (1 mg/kg)	1.3 ± 0.3	5.2 ± 1.1	300.0%
GHS-R-Cre-3	Vehicle	1.0 ± 0.2	1.1 ± 0.2	10.0%
GHS-R-Cre-3	Ghrelin (1 mg/kg)	0.9 ± 0.1	4.1 ± 0.7	355.6%

Data are presented as mean ± SEM.

Table 2: Calcium Signal Amplitude in ARC GHS-R Neurons in Different Metabolic States

Animal ID	Metabolic State	Average $\Delta F/F$	Peak $\Delta F/F$
GHS-R-Cre-4	Fed ad libitum	0.8 ± 0.1	2.5 ± 0.4
GHS-R-Cre-4	24-hour Fasted	2.1 ± 0.3	5.8 ± 0.9
GHS-R-Cre-5	Fed ad libitum	0.9 ± 0.2	2.8 ± 0.5
GHS-R-Cre-5	24-hour Fasted	2.5 ± 0.4	6.2 ± 1.0
GHS-R-Cre-6	Fed ad libitum	0.7 ± 0.1	2.2 ± 0.3
GHS-R-Cre-6	24-hour Fasted	1.9 ± 0.2	5.5 ± 0.8

$\Delta F/F$  represents the change in fluorescence relative to baseline. Data are presented as mean ± SEM.

## Experimental Protocols

### Two-Photon/Miniscope Imaging of ARC GHS-R Neurons

This protocol allows for the visualization of individual GHS-R expressing neurons in the arcuate nucleus.

Materials:

- GHS-R-Cre mice
- AAV-Syn-FLEX-GCaMP6s (or other suitable GCaMP variant)[[10](#)]
- Stereotaxic surgery setup
- GRIN lens (e.g., 0.5 mm diameter, 8.4 mm length)
- Dental cement
- Miniscope or two-photon microscope
- Data acquisition and analysis software (e.g., CalmAn)[[11](#)]

Procedure:

- Viral Injection:
  - Anesthetize a GHS-R-Cre mouse and place it in a stereotaxic frame.
  - Inject AAV-Syn-FLEX-GCaMP6s into the arcuate nucleus (Coordinates from bregma: AP -1.5 mm, ML  $\pm$ 0.25 mm, DV -5.8 mm).
  - Allow 2-3 weeks for optimal GCaMP expression.
- GRIN Lens Implantation:
  - Anesthetize the mouse and re-position it in the stereotaxic frame.
  - Perform a craniotomy over the injection site.
  - Carefully aspirate the overlying cortical tissue until the white matter tracts of the corpus callosum are visible.

- Slowly lower the GRIN lens to the target depth above the arcuate nucleus.
- Secure the lens in place with dental cement anchored to the skull with skull screws.[\[1\]](#)[\[7\]](#)  
[\[8\]](#)
- Baseplate Attachment and Imaging:
  - After a recovery period of at least one week, anesthetize the mouse and attach the miniscope baseplate over the GRIN lens, ensuring the field of view contains GCaMP-expressing neurons.
  - For imaging sessions, attach the miniscope to the baseplate and allow the mouse to behave freely in the experimental arena.
  - Record fluorescence signals at a suitable frame rate (e.g., 15-30 Hz).
- Data Analysis:
  - Use a pipeline like CalmAn for motion correction, source extraction (identifying individual neurons), and deconvolution of fluorescence traces to estimate neural activity.[\[11\]](#)[\[12\]](#)
  - Analyze calcium transient frequency, amplitude ( $\Delta F/F$ ), and duration in response to stimuli (e.g., ghrelin injection, food presentation).

## Fiber Photometry of ARC GHS-R Neurons

This protocol measures the bulk calcium activity of a population of GHS-R expressing neurons.

Materials:

- GHS-R-Cre mice
- AAV-Syn-FLEX-GCaMP6s
- Stereotaxic surgery setup
- Optical fiber cannula (e.g., 200  $\mu\text{m}$  core)
- Fiber photometry system (light source, detector, filters)

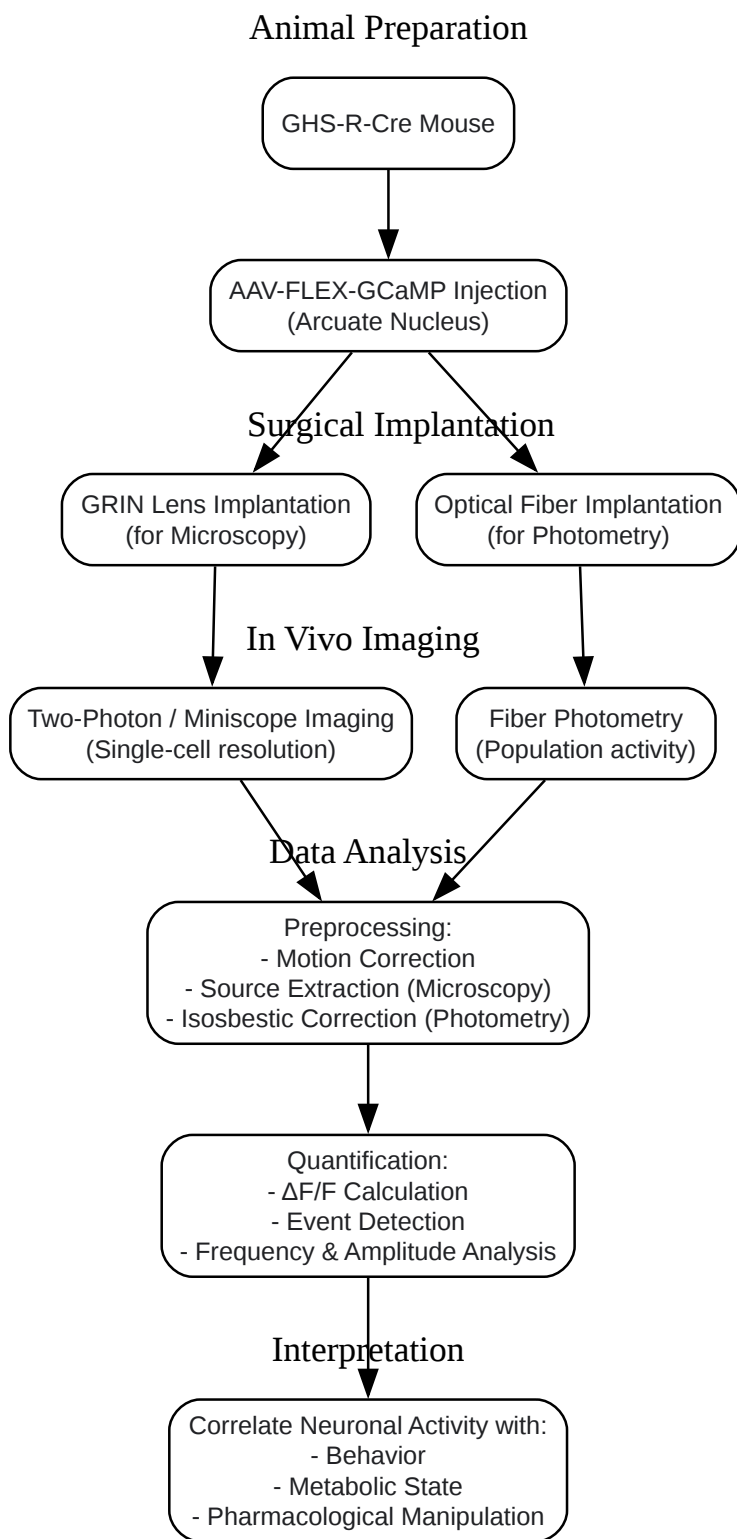
- Data acquisition and analysis software

#### Procedure:

- Viral Injection and Cannula Implantation:
  - Anesthetize a GHS-R-Cre mouse and inject AAV-Syn-FLEX-GCaMP6s into the arcuate nucleus as described above.
  - In the same surgery, implant an optical fiber cannula just above the injection site.
  - Secure the cannula with dental cement.
  - Allow at least 2-3 weeks for GCaMP expression and recovery.
- Habituation and Recording:
  - Habituate the mouse to being connected to the fiber photometry patch cord.
  - During experiments, connect the mouse to the fiber photometry system.
  - Record the GCaMP fluorescence signal, typically using an isosbestic control wavelength (e.g., 405 nm) to correct for motion artifacts.[\[13\]](#)
- Data Analysis:
  - Process the raw fluorescence data by subtracting the isosbestic control signal to correct for motion artifacts.
  - Calculate the change in fluorescence over baseline ( $\Delta F/F$ ).
  - Analyze the changes in the  $\Delta F/F$  signal in response to experimental manipulations.

## Experimental Workflow

The following diagram illustrates the general workflow for in vivo calcium imaging of GHS-R expressing neurons.



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Experimental Workflow Diagram

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